molecular formula C19H18 B14008265 2-(3,5-Dimethylbenzyl)naphthalene CAS No. 13183-55-6

2-(3,5-Dimethylbenzyl)naphthalene

Cat. No.: B14008265
CAS No.: 13183-55-6
M. Wt: 246.3 g/mol
InChI Key: QWYNHGPSBUKYDG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylbenzyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound this compound features a naphthalene core substituted with a 3,5-dimethylbenzyl group at the second position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzyl)naphthalene can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzyl)naphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, naphthalene derivatives are known to interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the structural modifications and the context of their application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylbenzyl)naphthalene is unique due to the presence of the 3,5-dimethylbenzyl group, which imparts distinct chemical and physical properties.

Biological Activity

2-(3,5-Dimethylbenzyl)naphthalene is a naphthalene derivative that has garnered attention in recent years for its potential biological activities. Naphthalene-based compounds are known for a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound consists of a naphthalene core with a 3,5-dimethylbenzyl substituent. The structural modifications in naphthalene derivatives often influence their biological activities. The presence of methyl groups can enhance lipophilicity and alter the interaction with biological targets.

Antimicrobial Activity

Naphthalene derivatives have also been reported to exhibit antimicrobial properties. For example, compounds derived from the naphthalene structure have shown efficacy against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be fully elucidated.

Case Study: Antimicrobial Efficacy
A study conducted on structurally similar naphthalene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest potential for further exploration of this compound in antimicrobial applications.

Anti-inflammatory Activity

The anti-inflammatory potential of naphthalene derivatives has been documented in multiple studies. Naphthalene-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

Table 2: Anti-inflammatory Activity of Naphthalene Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Compound Y7585
Compound Z6070
This compoundTBDTBDTBD

The mechanisms through which naphthalene derivatives exert their biological effects are diverse and often involve interaction with specific cellular targets:

  • Enzyme Inhibition : Many naphthalene compounds act as inhibitors of key enzymes such as COX-1 and COX-2.
  • Cell Cycle Arrest : Some studies indicate that naphthalene derivatives can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in tumor cells.

Properties

CAS No.

13183-55-6

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]naphthalene

InChI

InChI=1S/C19H18/c1-14-9-15(2)11-17(10-14)12-16-7-8-18-5-3-4-6-19(18)13-16/h3-11,13H,12H2,1-2H3

InChI Key

QWYNHGPSBUKYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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